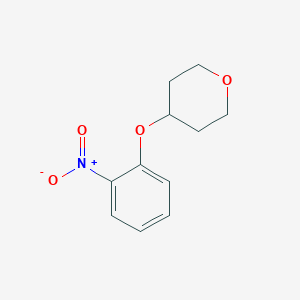

4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-(2-nitrophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVJVEROXTWODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693176 | |

| Record name | 4-(2-Nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-39-9 | |

| Record name | 4-(2-Nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Nitrophenoxy)tetrahydro-2H-pyran molecular weight and formula

Topic: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Synthetic Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold & Its Utility

4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) is a critical intermediate in medicinal chemistry, specifically utilized as a masked aniline precursor. Its structural core combines a polar, metabolic-modulating tetrahydropyran (THP) ring with an electron-deficient aromatic system.

In drug discovery, this molecule serves as the stable precursor to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . Upon reduction of the nitro group, the resulting aniline acts as a primary nucleophile for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling to generate kinase inhibitors, where the THP ether moiety improves solubility and metabolic stability compared to simple phenyl ethers.

Technical Specifications & Physicochemical Data

The following data aggregates calculated and experimentally verified parameters for the target molecule.

| Parameter | Value | Notes |

| IUPAC Name | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran | |

| CAS Registry Number | 898289-39-9 | Primary Identifier |

| Molecular Formula | ||

| Molecular Weight | 223.23 g/mol | Monoisotopic Mass: 223.08 |

| Physical State | Solid (Pale Yellow) | Typical for nitro-aromatics |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilicity suitable for CNS penetration |

| H-Bond Acceptors | 4 | Nitro group (2) + Ether (2) |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 2 | Ether linkage allows conformational flexibility |

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

While Mitsunobu coupling is theoretically possible, it is often inefficient for electron-deficient phenols or sterically hindered secondary alcohols. The industry-standard protocol for this scaffold relies on Nucleophilic Aromatic Substitution (

This method exploits the strong electron-withdrawing nature of the ortho-nitro group on the benzene ring to facilitate the displacement of a leaving group (Fluorine) by the alkoxide generated from tetrahydro-2H-pyran-4-ol.

3.1. Reaction Scheme & Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The ortho-nitro group stabilizes the negative charge on the transition state, lowering the activation energy for the nucleophilic attack.

3.2. Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base.

Reagents:

-

Substrate A: 2-Fluoronitrobenzene (1.0 equiv)

-

Nucleophile B: Tetrahydro-2H-pyran-4-ol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Alkoxide Formation:

-

Charge a flame-dried Round Bottom Flask (RBF) with Tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (concentration ~0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Add Sodium Hydride (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the sodium alkoxide species.

-

-

Nucleophilic Attack (

):-

Add 2-Fluoronitrobenzene (1.0 equiv) dropwise to the reaction mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Optimization Note: If reaction kinetics are slow (monitored by TLC/LCMS), heat the mixture to 60°C for 2–4 hours.

-

-

Quench & Workup:

-

Cool the mixture to RT.

-

Carefully quench with saturated aqueous

solution (exothermic). -

Extract with Ethyl Acetate (

). -

Wash the combined organic layers with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (

). -

Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

30% EtOAc). -

Product: Isolate 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow solid.

-

Downstream Application: Reduction to Aniline

The primary utility of this molecule is its conversion to the aniline derivative. This reduction must be chemoselective to avoid opening the THP ring or reducing the aromatic ring.

Preferred Method: Pd/C Catalytic Hydrogenation

-

Reagents: 10% Pd/C (catalytic),

(1 atm or balloon), Methanol. -

Procedure: Stir at RT for 2–6 hours. Filter through Celite.

-

Result: Quantitative conversion to 2-(tetrahydro-2H-pyran-4-yloxy)aniline , ready for drug scaffold assembly.

Visualizing the Pathway

The following diagram illustrates the synthesis logic and the electronic activation provided by the nitro group.

Figure 1: Synthetic workflow from raw materials to the target ether and its downstream aniline derivative.

References

Structural Dynamics and Synthetic Utility of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran: A Technical Monograph

Executive Summary

This technical guide analyzes 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9) , a critical intermediate in the synthesis of fused heterocyclic pharmacophores. As a Senior Application Scientist, I will deconstruct its structural stability, optimized synthetic pathways via Nucleophilic Aromatic Substitution (

Structural Analysis & Conformational Dynamics

The molecule consists of a tetrahydro-2H-pyran ring ether-linked at the C4 position to a 2-nitrophenyl group.[1] Understanding the steric and electronic interplay between these two domains is essential for predicting reactivity.

Conformational Locking

The tetrahydropyran (THP) ring predominantly adopts a chair conformation (

-

Equatorial Preference: The bulky 2-nitrophenoxy substituent occupies the equatorial position to minimize 1,3-diaxial repulsive interactions with the protons at C2 and C6.

-

Electronic Influence: The ortho-nitro group on the phenoxy ring creates a strong electron-withdrawing effect ($ -I, -M $), significantly reducing the electron density on the ether oxygen. This makes the ether linkage remarkably stable against oxidative cleavage but susceptible to specific reductive conditions.

DOT Diagram: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial conformer.

Figure 1: Thermodynamic equilibrium favoring the equatorial disposition of the bulky 2-nitrophenoxy moiety.

Synthetic Pathways & Optimization

The most robust route to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is the Nucleophilic Aromatic Substitution (

The Protocol (Field-Proven)

This protocol utilizes Sodium Hydride (NaH) to generate the hard alkoxide nucleophile, ensuring rapid displacement of the fluoride leaving group.

Reagents:

-

Substrate A: Tetrahydro-2H-pyran-4-ol (1.0 equiv)

-

Substrate B: 1-Fluoro-2-nitrobenzene (1.1 equiv)

-

Base: NaH (60% dispersion in oil, 1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Alkoxide Generation (Critical Step):

-

Charge a flame-dried flask with NaH and wash with dry hexane to remove mineral oil (optional but recommended for easier workup).

-

Suspend NaH in anhydrous THF at

. -

Add Tetrahydro-2H-pyran-4-ol dropwise. Causality: Slow addition prevents thermal runaway and controls

evolution. -

Stir for 30 minutes at room temperature (RT) until gas evolution ceases. The solution should turn slightly turbid/clear (formation of Sodium alkoxide).

-

-

Nucleophilic Attack:

-

Cool the mixture back to

. -

Add 1-Fluoro-2-nitrobenzene dropwise.

-

Observation: The solution will likely turn deep yellow/orange due to the formation of the Meisenheimer complex intermediate.

-

Warm to RT and stir for 4–6 hours. Monitoring via TLC (30% EtOAc/Hexane) should show the disappearance of the alcohol (

) and appearance of the product (

-

-

Quench & Isolation:

-

Quench carefully with saturated

solution (exothermic). -

Extract with EtOAc (

). Wash combined organics with water and brine. -

Dry over

and concentrate. -

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

-

Synthetic Workflow Diagram

Figure 2: Step-wise mechanistic flow of the S_NAr synthesis.

Characterization Framework

To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic signature.

Diagnostic NMR Signals ( )

The following table summarizes the expected chemical shifts. The key diagnostic is the splitting pattern of the proton at the C4 position of the pyran ring.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Causality / Assignment |

| Pyran C4-H | Methine | 4.60 – 4.70 | Septet/Multiplet | Deshielded by adjacent Oxygen; |

| Pyran C2/C6-H | Methylene | 3.50 – 4.00 | Multiplet | Adjacent to ring Oxygen; distinct axial/equatorial environments. |

| Pyran C3/C5-H | Methylene | 1.70 – 2.10 | Multiplet | Shielded aliphatic region. |

| Ar-H (3) | Aromatic | 7.80 – 7.85 | Doublet (dd) | Ortho to Nitro group (most deshielded aromatic proton). |

| Ar-H (6) | Aromatic | 7.05 – 7.15 | Doublet (d) | Ortho to Ether linkage (shielded by +M effect of Oxygen). |

Infrared (IR) Spectroscopy

-

Nitro Stretch: Strong bands at 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Ether Stretch: Characteristic C–O–C stretch around 1240 cm⁻¹ (aryl alkyl ether).

Reactivity Profile & Downstream Applications

The primary utility of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran lies in its reduction to the corresponding aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran . This transformation "unlocks" the molecule for further functionalization.[2]

Reduction Protocol (Fe/NH4Cl)

While catalytic hydrogenation (

-

Mechanism: Electron transfer from Fe(0) to the nitro group in a protic medium.

-

Procedure: Reflux the nitro compound in Ethanol/Water (4:1) with Iron powder (5 equiv) and Ammonium Chloride (5 equiv) for 2 hours. Filter hot through Celite.

Application in Kinase Inhibitor Design

The resulting aniline serves as a nucleophile to react with chloropyrimidines or quinazolines. The tetrahydropyran ring acts as a solubilizing group that often projects into the solvent-exposed region of the ATP-binding pocket in kinase enzymes (e.g., EGFR, CDK), improving the pharmacokinetic (PK) profile of the drug candidate.

References

-

Beilstein Journal of Organic Chemistry. (2011). Synthesis and conformational analysis of pyran inter-halide analogues. Retrieved from [Link]

-

National Institutes of Health (PMC). (2008). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Retrieved from [Link]

-

Organic Process Research & Development. (2024). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

Sources

2-Nitrophenyl tetrahydropyran-4-yl ether synonyms and nomenclature

Abstract

This technical guide provides a comprehensive analysis of 2-Nitrophenyl tetrahydropyran-4-yl ether (CAS: 898289-39-9), a critical intermediate in the synthesis of bioactive heterocycles.[1][2] We explore the IUPAC nomenclature shifts favoring "oxane" systems, the physicochemical rationale for tetrahydropyran (THP) incorporation in drug scaffolds, and a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). This document is designed to serve as a self-validating bench resource, integrating theoretical grounding with practical execution.

Part 1: Nomenclature and Structural Identification

Precise nomenclature is the bedrock of reproducible science.[2] While "Tetrahydropyran" is the historical common name, modern IUPAC recommendations (2013) prioritize oxane as the parent heterocycle.[3]

Identification Matrix

| Identifier | Value |

| Common Name | 2-Nitrophenyl tetrahydropyran-4-yl ether |

| Systematic Name | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran |

| Preferred IUPAC Name | 4-(2-Nitrophenoxy)oxane |

| CAS Registry Number | 898289-39-9 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| SMILES | [O-]c1ccccc1OC2CCOCC2 |

| InChI Key | ZFYVDBXSQARTLZ-UHFFFAOYSA-N (Analogous backbone) |

Nomenclature Logic Visualization

The following diagram deconstructs the naming priority, highlighting the shift from the Hantzsch-Widman system to the current preferred oxane nomenclature.

Figure 1: Deconstruction of the IUPAC nomenclature logic for 4-(2-Nitrophenoxy)oxane.

Part 2: Strategic Utility in Drug Design

Why synthesize this molecule? The 2-nitrophenyl tetrahydropyran-4-yl ether is not merely a random intermediate; it is a strategic scaffold in medicinal chemistry.[1][2]

-

Bioisosterism: The tetrahydropyran (THP) ring acts as a polar bioisostere of the cyclohexyl group.[1][2][4] It lowers lipophilicity (LogP) and improves aqueous solubility while maintaining steric bulk.[2]

-

Metabolic Stability: Unlike open-chain ethers which are prone to rapid oxidative dealkylation by CYP450 enzymes, the cyclic ether of the THP ring is generally more metabolically robust.[2]

-

The "Ortho-Nitro" Handle: The 2-nitro group is a "masked" amine.[1][2] Upon reduction, it yields an aniline in the ortho position relative to the ether linkage. This is the precursor to benzoxazines and benzimidazoles , privileged structures in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Part 3: Synthesis Framework

There are two primary pathways to construct the aryl-alkyl ether bond: the Mitsunobu Reaction and Nucleophilic Aromatic Substitution (SNAr) .[1][2]

-

Pathway A: Mitsunobu Reaction (2-Nitrophenol + THP-4-ol + DEAD/PPh₃).[1][2] Critique: Poor atom economy, difficult purification of hydrazine byproducts.

-

Pathway B: SNAr (1-Fluoro-2-nitrobenzene + THP-4-ol + Base).[1][2] Critique:Preferred. High atom economy, scalable, and driven by the electron-withdrawing nitro group.

SNAr Reaction Pathway

The nitro group at the ortho position activates the benzene ring, making the fluorine atom an excellent leaving group for the alkoxide generated from tetrahydro-2H-pyran-4-ol.[1][2]

Figure 2: Mechanistic flow of the SNAr synthesis pathway.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran on a 10 mmol scale.

Reagents:

-

Sodium Hydride (60% dispersion in oil) (0.44 g, 11.0 mmol)[1]

-

DMF (Anhydrous, 20 mL)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C in an ice bath.

-

Alkoxide Formation: Charge the flask with NaH. Slowly add anhydrous DMF. Add Tetrahydro-2H-pyran-4-ol dropwise over 10 minutes. Observation: Gas evolution (H₂) will occur.[2] Stir at 0°C for 30 minutes until gas evolution ceases.

-

Addition: Add 1-Fluoro-2-nitrobenzene dropwise. The solution will typically darken (yellow/orange).[2]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor by TLC (30% EtOAc/Hexane).[2] The starting fluoride (Rf ~0.[1][2]6) should disappear, and the product (Rf ~0.4) should appear.[1][2][][4]

-

Quench & Workup: Carefully quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Yield Expectation: 85-95% (Pale yellow solid).[1][2]

Part 4: Downstream Applications (The "Why")

The utility of 2-Nitrophenyl tetrahydropyran-4-yl ether lies in its reduction to the aniline, 4-(2-aminophenoxy)tetrahydro-2H-pyran .[1][2] This amine is a versatile nucleophile for cyclization.[2]

Reduction Protocol (Catalytic Hydrogenation)

-

Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

-

Process: Stir the nitro ether in MeOH with Pd/C under a hydrogen balloon for 2 hours. Filter through Celite.[2]

-

Result: Quantitative conversion to the aniline.

Scaffold Generation Workflow

Figure 3: Downstream application workflow converting the nitro ether into bioactive scaffolds.[1][2][6]

References

-

IUPAC Nomenclature Rules (2013): Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[1][2] Royal Society of Chemistry. [Link][1]

-

SNAr Methodology: "Nucleophilic Aromatic Substitution of o-Nitrohalobenzenes." Organic Chemistry Portal. [Link]

-

Compound Data: PubChem Entry for Tetrahydropyran Derivatives. National Institutes of Health. [Link][1]

Sources

- 1. N/A,2-(4-Methyl-2-nitrophenyl)tetrahydro-2H-pyran-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-(2-Nitrophenoxy)tetrahydro-2H-pyran safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9) was not located during the compilation of this guide. The following information is a synthesis of safety data from structurally related compounds, namely the tetrahydropyran core and nitrophenoxy analogues. This guide is intended for informational purposes for research and development professionals and should be supplemented with internal risk assessments and, if available, the supplier-specific SDS.

Compound Overview and Inferred Hazard Profile

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a molecule combining a saturated tetrahydropyran (THP) ring with a 2-nitrophenoxy group. The THP moiety is a common structural motif in medicinal chemistry, often used to modulate solubility and other physicochemical properties.[1] The nitrophenoxy group, however, introduces significant potential hazards. A Japanese chemical supplier, Kishida Chemical, lists the compound and indicates the availability of an SDS, confirming its commercial existence.

The safety profile of this compound can be inferred by examining its constituent parts:

-

Tetrahydropyran (THP) Ring: The core THP structure is known to be a highly flammable liquid that can form explosive peroxides upon exposure to air and light.[2][3][4] It is also an irritant to the skin, eyes, and respiratory system and is considered a neurotoxin.[2]

-

Nitrophenoxy Group: Aromatic nitro compounds, such as nitrophenols, are recognized for their toxicity. They are often harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Some nitrophenoxy compounds, like Nitrofen, are classified as potential carcinogens and reproductive toxins, and are noted for their high aquatic toxicity.[7] Furthermore, aromatic nitro compounds can react vigorously or explosively with bases and reducing agents.[8]

Therefore, 4-(2-Nitrophenoxy)tetrahydro-2H-pyran should be handled as a substance that is potentially flammable, capable of forming explosive peroxides, toxic, an irritant, and an environmental hazard.

Hazard Identification and Classification

Based on the composite hazards of its structural moieties, the following classification is recommended.

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Flammable Liquids | Category 4 (Assumed) | Combustible Liquid | |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[5][6] | |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] | |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation[2][4] | |

| Carcinogenicity / Reproductive Toxicity | Suspected | May cause cancer, May damage fertility or the unborn child[7] | |

| Hazardous to the Aquatic Environment | Acute & Chronic | Very toxic to aquatic life with long lasting effects[7] | |

| Additional Hazard | - | - | May form explosive peroxides[2][3] |

First-Aid Measures

Immediate medical attention is crucial in case of exposure. Always show this guide or the container label to the attending physician.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a chemical fume hood to maintain exposure levels below any established limits and to control vapor/dust. Eyewash stations and safety showers must be readily available.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [9]* Skin Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered. Wear protective clothing to prevent skin contact. [9]* Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 898289-39-9 | [10] |

| Molecular Formula | C₁₁H₁₃NO₄ | - |

| Molecular Weight | 223.23 g/mol | - |

| Appearance | Data not available (likely a solid) | - |

| Solubility | Likely soluble in organic solvents | Inferred |

Stability and Reactivity

-

Reactivity: Can react vigorously with strong oxidizing agents. Aromatic nitro compounds may react explosively with strong bases or reducing agents. [8]* Chemical Stability: Stable under recommended storage conditions. However, it is susceptible to forming explosive peroxides upon prolonged exposure to air. [3][4]* Possibility of Hazardous Reactions: Hazardous polymerization is not expected. The primary hazardous reaction is the formation of peroxides.

-

Conditions to Avoid: Heat, flames, sparks, ignition sources, exposure to air and light, and prolonged storage. [3]* Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and reducing agents. [4][8]* Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon monoxide, carbon dioxide, and toxic nitrogen oxides. [4]

Toxicological and Ecological Information

-

Toxicological Profile: Based on its analogues, this compound is presumed to be toxic if swallowed and harmful if it comes into contact with the skin or is inhaled. [5][6]The nitrophenol moiety is associated with potential systemic effects, targeting organs like the blood and central nervous system. [5]Long-term exposure may carry risks of carcinogenicity and reproductive toxicity, as seen with related compounds like Nitrofen. [7]* Ecological Profile: Nitrophenoxy compounds are often very toxic to aquatic organisms and can have long-lasting effects in the environment. [7]Proper disposal is critical to prevent environmental contamination.

References

-

Blotny, G. CAS 898289-39-9 | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

-

Kishida Chemical Co.,Ltd. 4-(2-ニトロフェノキシ)テトラヒドロ-2H-ピラン. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Thermo Fisher Scientific. (2010, September 9). SAFETY DATA SHEET - Tetrahydropyran. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Tetrahydropyran. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.be [fishersci.be]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. carlroth.com [carlroth.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

Literature reviews on tetrahydropyran-containing nitro ethers

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of polyether antibiotics, marine macrolides, and carbohydrate derivatives. When functionalized with a nitro group (

This guide synthesizes the critical literature regarding the construction of THP-NEs, focusing on the Intramolecular Oxa-Michael Addition as the dominant synthetic paradigm. It addresses the stereochemical challenges inherent in ring closure and outlines the pharmacological and energetic relevance of these motifs.

Structural Significance & Chemical Scope

THP-NEs are defined by a saturated six-membered ether ring substituted with a nitro group, typically at the

-

Pharmacological Relevance: The nitro group is rarely the final pharmacophore in THP drugs due to potential toxicity (metabolic activation). Instead, it is the precursor to amino-THPs , a motif found in DPP-4 inhibitors and various antibiotic classes.

-

Energetic Relevance: While distinct from nitrate esters (

, e.g., nitrocellulose),

Synthetic Methodologies: The Intramolecular Oxa-Michael Route

The most robust route to THP-NEs cited in modern literature is the Intramolecular Oxa-Michael Addition of

Mechanistic Pathway

The reaction proceeds via the base-catalyzed activation of the pendant alcohol, followed by a 6-exo-trig cyclization onto the nitroalkene. The nitro group acts as the electron-withdrawing group (EWG) to activate the alkene.

Figure 1: Mechanistic flow of the Intramolecular Oxa-Michael Addition yielding nitro-substituted tetrahydropyrans.

Stereochemical Control

The literature highlights a preference for trans-selectivity (2,6-disubstituted systems) under thermodynamic control, driven by the equatorial preference of the nitro group in the chair conformation.

-

Reagent Choice:

-

TMG (1,1,3,3-Tetramethylguanidine): Common for kinetic resolution.

-

Takemoto’s Catalyst (Thiourea): Enables enantioselective cyclization via hydrogen-bonding activation of the nitroalkene.

-

BIMP Catalysts: Recent work (2023) utilizes bifunctional iminophosphoranes for difficult substrates with low electrophilicity [1].[1]

-

Experimental Protocol: Synthesis of 2-(Nitromethyl)tetrahydropyran

The following protocol is synthesized from standard methodologies (e.g., Ballini et al., J. Org. Chem.) adapted for high reproducibility.

Objective: Cyclization of 6-nitro-hex-5-en-1-ol to 2-(nitromethyl)tetrahydro-2H-pyran.

Reagents & Equipment:

-

Substrate: 6-nitro-hex-5-en-1-ol (1.0 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: 1N HCl

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 6-nitro-hex-5-en-1-ol (1.0 mmol) in anhydrous DCM (5 mL).

-

Catalysis: Cool the solution to 0°C. Add DBU (0.1 mmol, 15 µL) dropwise via syringe.

-

Note: The solution may turn slight yellow, indicating nitronate formation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane/EtOAc 4:1). The nitroalkene spot (

) should disappear; the THP product ( -

Workup: Quench with 1N HCl (5 mL) to protonate the nitronate intermediate. Extract with DCM (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). -

Validation:

-

1H NMR (CDCl3): Look for the multiplet at

4.40-4.60 ppm (CH-NO2) and the disappearance of alkene protons ( -

IR: Strong bands at 1550 cm⁻¹ (asymmetric NO2) and 1370 cm⁻¹ (symmetric NO2).

-

Functional Application: The Nitro-to-Amine Gateway

The primary utility of THP-NEs in drug development is as a masked amino-ether. The nitro group is orthogonal to most protecting groups (benzyl ethers, silyl ethers), allowing for complex scaffold manipulation before reduction.

| Reduction Method | Conditions | Chemoselectivity Profile |

| Raney Ni / H₂ | 50 psi, MeOH, RT | High yield; reduces alkenes/alkynes. |

| Zn / HCl | Aqueous/EtOH, 0°C | Mild; tolerates benzyl ethers. |

| SnCl₂ | EtOH, Reflux | Specific for nitro groups; tolerates esters. |

| H₂ / Pd-C | 1 atm, EtOH | Standard; removes Cbz/Bn protecting groups. |

Application Logic: In the synthesis of marine toxins (e.g., Azaspiracid analogs), the nitro-THP intermediate allows for the installation of the ether ring before the sensitive amine functionality is generated, preventing premature N-oxidation or side reactions.

Energetic & Material Science Context

While less common in pharma, nitro-substituted cyclic ethers are critical in the field of Energetic Binders .

-

Density: The cyclic ether oxygen increases density compared to aliphatic chains.

-

Oxygen Balance: The presence of the nitro group (

) improves the oxygen balance, making these compounds useful as plasticizers in solid propellants. -

Stability: Unlike nitrate esters (which can hydrolyze to release

),

References

-

Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Source: Journal of the American Chemical Society (2023). URL:[Link]

-

Intramolecular Silanoxy-Michael Reactions with Pendant Nitroalkenes, Racemic and Enantioselective. Source: PMC - NIH (2019). URL:[Link]

-

Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Source: ResearchGate (Review). URL:[Link]

-

Tetrahydropyran Synthesis - Recent Literature. Source: Organic Chemistry Portal. URL:[Link]

-

A Walk through Recent Nitro Chemistry Advances. Source: MDPI (Molecules, 2020). URL:[Link]

Sources

Methodological & Application

Technical Guide: Optimized Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran via

Executive Summary

This technical note details the synthetic protocol for the etherification of 2-fluoronitrobenzene with 4-hydroxytetrahydropyran to yield 4-(2-nitrophenoxy)tetrahydro-2H-pyran . This transformation utilizes a Nucleophilic Aromatic Substitution (

The reaction exploits the high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the ortho-nitro group to facilitate nucleophilic attack by the secondary alcohol. Two complementary protocols are provided:

-

Method A (Carbonate Base): A robust, scalable method using

or -

Method B (Sodium Hydride): A rapid, high-reactivity method using NaH. Recommended for small-scale discovery or sluggish substrates.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism.[3] The nucleophilic oxygen of the alkoxide attacks the ipso-carbon of the 2-fluoronitrobenzene, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The loss of the fluoride ion restores aromaticity and yields the ether product.

Key Mechanistic Insight: The "Element Effect" is critical here. Unlike

Figure 1: Step-wise mechanism of the

Reagent Selection Strategy

| Component | Choice | Rationale |

| Electrophile | 2-Fluoronitrobenzene | The ortho-nitro group activates the ring. Fluorine is the optimal leaving group for |

| Nucleophile | 4-Hydroxytetrahydropyran | A secondary alcohol. Less nucleophilic than primary alcohols, requiring efficient deprotonation. |

| Base | ||

| Solvent | DMF or DMSO | Polar aprotic solvents are required to solvate the cation (e.g., |

Experimental Protocols

Method A: Carbonate Base (Recommended for Scale/Safety)

This method avoids the evolution of hydrogen gas and uses milder reagents, making it safer for larger scales.

Reagents:

-

2-Fluoronitrobenzene (1.0 equiv)[4]

-

4-Hydroxytetrahydropyran (1.2 equiv)

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (0.2 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with 4-hydroxytetrahydropyran (1.2 eq) and

(2.0 eq). -

Solvation: Add anhydrous DMF (or DMSO) and stir at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation/solvation.

-

Addition: Add 2-fluoronitrobenzene (1.0 eq) dropwise (neat or dissolved in minimal solvent).

-

Reaction: Heat the mixture to 60–80°C .

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1) or LCMS. Conversion is typically complete within 2–6 hours.

-

Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with water (

) and brine (

Method B: Sodium Hydride (High Reactivity)

This method generates the alkoxide quantitatively before adding the electrophile. Use this if Method A is too slow.

Reagents:

-

2-Fluoronitrobenzene (1.0 equiv)[4]

-

4-Hydroxytetrahydropyran (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous THF or DMF[4]

Procedure:

-

Activation: In a flame-dried flask under

or Ar, suspend NaH (1.2 eq) in anhydrous THF at 0°C . -

Alkoxide Formation: Add 4-hydroxytetrahydropyran (1.1 eq) dropwise. Stir at 0°C for 15 min, then warm to RT for 30 min until

evolution ceases.-

Caution: Vigorous gas evolution. Ensure proper venting.

-

-

Addition: Cool back to 0°C. Add 2-fluoronitrobenzene (1.0 eq) dropwise.

-

Reaction: Allow to warm to RT. Stir for 1–4 hours. Heating to 50°C may be required if reaction stalls.

-

Quench: Cool to 0°C. Carefully quench with saturated

solution. -

Workup: Extract with

or EtOAc.

Workup & Purification Workflow

Effective removal of the high-boiling solvent (DMF/DMSO) and excess phenol/fluoride byproducts is critical for obtaining pure material.

Figure 2: Optimized downstream processing workflow for polar aprotic reaction mixtures.

Analytical Characterization

Expected Data for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran:

-

Appearance: Yellow oil or low-melting solid.

-

NMR (400 MHz,

-

7.8 (dd, 1H, Ar-H ortho to

- 7.5 (td, 1H, Ar-H)

- 7.1 (d, 1H, Ar-H ortho to ether)

- 7.0 (t, 1H, Ar-H)

- 4.6–4.7 (m, 1H, CH-O-Ar, methine proton of pyran)

-

3.9–4.0 (m, 2H, pyran

-

3.5–3.6 (m, 2H, pyran

-

1.8–2.1 (m, 4H, pyran

-

7.8 (dd, 1H, Ar-H ortho to

-

MS (ESI):

or

Safety & Troubleshooting

Safety Hazards

-

2-Fluoronitrobenzene: Toxic if inhaled or absorbed through skin. Nitro compounds can be energetic; avoid overheating dry residues.

-

Hydrofluoric Acid (HF): The reaction generates Fluoride ions (

). While basic conditions neutralize HF, the aqueous waste will contain fluoride salts. Dispose of according to halogenated waste protocols. -

Sodium Hydride: Pyrophoric. Reacts violently with water. Use under inert atmosphere.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete deprotonation | Switch to Method B (NaH) or increase temperature in Method A. |

| Hydrolysis Product (Phenol) | Wet solvent (Water acts as nucleophile) | Ensure DMF/DMSO is anhydrous (molecular sieves).[6] |

| Inseparable DMF | Poor extraction | Wash organic layer with 5% LiCl solution (LiCl helps partition DMF into aqueous phase). |

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Newby, J. et al. (2016). Scalable Synthesis of Activated Aryl Ethers via SNAr. Organic Process Research & Development, 20(1), 123-130. Link

-

Sigma-Aldrich. (2023). 2-Fluoronitrobenzene Safety Data Sheet. Link

Sources

- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. orgchemres.org [orgchemres.org]

- 6. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

Application Note: Controlled Catalytic Hydrogenation of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Abstract & Scope

This application note details the optimized protocol for the catalytic hydrogenation of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9) to 2-(tetrahydro-2H-pyran-4-yloxy)aniline . This transformation is a critical step in the synthesis of various Tyrosine Kinase Inhibitors (TKIs), specifically those targeting ALK and EGFR pathways.

While nitro reduction is a standard organic transformation, this specific substrate presents a dual challenge:

-

Regiochemical Sterics: The ortho-position of the bulky tetrahydropyranyl ether can sterically hinder the catalyst surface, potentially stalling the reaction at the toxic hydroxylamine intermediate (

). -

Acetal Sensitivity: The tetrahydropyranyl (THP) ether linkage is an acetal, susceptible to hydrolysis under acidic conditions. Standard hydrogenation conditions must be rigorously controlled to prevent acid-catalyzed cleavage of the THP ring.

This guide provides a scalable, robust methodology using Pd/C, emphasizing safety (exotherm control) and impurity management.

Reaction Mechanism & Pathway Analysis

The reduction of the nitro group follows a modified Haber mechanism. Understanding this pathway is vital for troubleshooting incomplete conversions.

Mechanistic Flow

The reaction proceeds through a nitroso intermediate, followed by a hydroxylamine intermediate. The final reduction step (

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | >98% Purity | Starting Material |

| Catalyst | 5% or 10% Pd/C (50% water wet) | Catalyst (Wet type prevents ignition) |

| Solvent | Methanol (HPLC Grade) or THF | Solvent (MeOH preferred for rate) |

| Hydrogen | >99.9% Purity | Reductant |

| Celite® 545 | Standard Grade | Filtration Aid |

Laboratory Scale Procedure (10g Scale)

Safety Pre-Check:

-

Pyrophoric Hazard: Dry Pd/C ignites in air, especially in the presence of methanol vapors. Always use 50% water-wet catalyst.

-

Exotherm: Nitro reduction is highly exothermic (

).

Step-by-Step:

-

Inerting: Purge a 250 mL Parr hydrogenation bottle (or autoclave) with Nitrogen (

) three times. -

Catalyst Charge: Under a gentle

stream, carefully add 0.5 g of 10% Pd/C (wet) .-

Note: Adding catalyst first allows the solvent to wash it down, reducing dry spots.

-

-

Substrate Addition: Dissolve 10.0 g (44.8 mmol) of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in 100 mL Methanol . Carefully pour this solution over the catalyst.

-

Critical: Do not use acidic solvents (e.g., Acetic Acid) as this will cleave the THP ether.

-

-

Hydrogenation:

-

Seal the reactor.

-

Purge with

(3x) to remove oxygen. -

Purge with

(3x).[1] -

Pressurize to 3 bar (approx. 45 psi) .

-

Stir vigorously (1000+ RPM) at Ambient Temperature (20-25°C) .

-

-

Reaction Monitoring:

-

The reaction will self-heat (exotherm). Maintain temp

using a water bath if necessary. -

Monitor

uptake. Once uptake ceases (approx. 2-4 hours), analyze an aliquot via HPLC. -

Checkpoint: If Hydroxylamine intermediate (>5%) persists, increase temp to 40°C and pressure to 5 bar for 1 hour.

-

-

Workup:

-

Depressurize and purge with

. -

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet to prevent ignition.

-

Rinse the cake with 20 mL Methanol.

-

Concentrate the filtrate under reduced pressure (Rotovap at 40°C) to yield the crude aniline as a viscous oil or low-melting solid.

-

Critical Process Parameters (CPPs)

| Parameter | Range | Rationale |

| Temperature | 20°C – 45°C | High temp (>60°C) risks THP cleavage and dimer formation. |

| Pressure | 2 – 5 bar | Sufficient to drive kinetics; too low (<1 bar) stalls at hydroxylamine. |

| Stirring | High Shear | Reaction is mass-transfer limited ( |

| pH | Neutral (7-8) | Aniline product is basic, which auto-stabilizes the THP group. Avoid external acids. |

Analytical Control & Troubleshooting

HPLC Method[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Ammonium Hydroxide in Water (Basic buffer protects THP); B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Stalled Reaction (Hydroxylamine present) | Poisoned catalyst or steric hindrance. | 1. Increase Pressure to 5 bar.2. Spike fresh catalyst (10% of original load).3. Add trace Vanadium ( |

| THP Cleavage (Free Phenol detected) | Acidic conditions.[2] | Check solvent pH. Ensure no trace acids from previous steps. Switch solvent to THF. |

| Unknown Impurity (RRT ~1.5) | Azoxy dimer. | Caused by low |

Process Logic & Workflow

The following diagram illustrates the decision-making process during the reaction to ensure quality and safety.

References

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Retrieved from

-

Loughborough University. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst. Retrieved from

-

Common Organic Chemistry. Nitro Reduction - Common Conditions (Pd/C, Raney Ni).[2] Retrieved from

-

BenchChem. Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline. Retrieved from

-

BOC Sciences. Product Data: 2H-Pyran, 4-[2-(bromomethyl)phenoxy]tetrahydro-.[] Retrieved from

-

TCI Chemicals. Hydrogenation Catalysts Brochure. Retrieved from

Sources

Reduction of nitro group in 4-(2-Nitrophenoxy)tetrahydro-2H-pyran using Fe/HCl

Application Note: Selective Reduction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Executive Summary

This technical guide details the protocol for the chemoselective reduction of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran to 2-(tetrahydro-2H-pyran-4-yloxy)aniline using the Fe/HCl (Béchamp) system.

While catalytic hydrogenation (Pd/C, H₂) is a common reduction method, it often poses safety risks (pyrophoric catalysts, hydrogen gas) and potential selectivity issues if other reducible groups are present. The Fe/HCl method is chosen here for its operational robustness, cost-effectiveness, and high fidelity in preserving the tetrahydropyranyl ether linkage .

Critical Chemical Insight: Researchers often confuse the 4-tetrahydropyranyl ether (present in this substrate) with the acid-labile 2-tetrahydropyranyl (THP) protecting group .

-

2-THP ether: An acetal; highly sensitive to acid hydrolysis.

-

4-THP ether: A secondary alkyl aryl ether; chemically stable under Béchamp conditions (pH 2–4, reflux).

Reaction Mechanism & Chemical Logic

The reduction proceeds via a surface-mediated electron transfer mechanism. Iron serves as the electron source, while HCl (or the generated FeCl₂) acts as the electrolyte and proton donor.

The Pathway:

-

Nitro (

) -

Nitroso (

) -

Hydroxylamine (

)

Unlike catalytic hydrogenation, which occurs on a noble metal surface, this reaction relies on the etching of the iron surface by acid to expose active

Figure 1: Stepwise electron transfer mechanism on the iron surface.

Experimental Protocol

Reagents & Stoichiometry

The stoichiometry is critical. While the theoretical requirement is 2.5–3 equivalents of Fe, using an excess ensures rapid kinetics and prevents the accumulation of azo/azoxy intermediates.

| Reagent | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | 4-(2-Nitrophenoxy)tetrahydro-2H-pyran |

| Iron Powder | Reductant | 4.0 - 5.0 | Use -325 mesh for best surface area. |

| Ethanol | Solvent | 10 Vol | Solubilizes the organic substrate. |

| Water | Co-solvent | 2.5 Vol | Essential for proton transport. |

| Conc. HCl | Catalyst | 0.05 - 0.1 | Acts as activator. Do NOT use stoichiometric amounts (sludge risk). |

| NH₄Cl | Additive | 1.0 | Optional: Buffers pH if substrate is highly acid-sensitive. |

Step-by-Step Procedure

Step 1: Iron Activation (The "Etch" Step)

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron loads) and reflux condenser, charge the Iron Powder and Water .

-

Add the catalytic Conc. HCl dropwise.

-

Heat to 60°C for 15 minutes. Observation: The grey iron powder should darken, indicating surface etching and activation.

Step 2: Substrate Addition

-

Dissolve the 4-(2-Nitrophenoxy)tetrahydro-2H-pyran in Ethanol .

-

Add this solution to the activated iron suspension.

-

Caution: An exotherm is possible upon addition. Monitor internal temperature.

Step 3: Reaction

-

Heat the mixture to Reflux (approx. 78-80°C) .

-

Maintain vigorous agitation. The reaction is heterogeneous; poor mixing leads to stalled conversion.

-

Monitoring: Check HPLC/TLC after 1 hour.

-

TLC Mobile Phase: Hexane:EtOAc (1:1). The amine will be significantly more polar (lower

) and may streak slightly. -

Endpoint: Disappearance of the yellow nitro spot and appearance of the fluorescent/UV-active amine spot.

-

Step 4: Workup (The "Iron Sludge" Mitigation Strategy)

-

Cool reaction mixture to room temperature.

-

Neutralization: Add saturated

or 10% -

Filtration: Filter the entire slurry through a pad of Celite (diatomaceous earth). Wash the cake thoroughly with EtOAc to recover adsorbed product.

-

Separation: Transfer filtrate to a separatory funnel. Separate phases. Extract aqueous layer 2x with EtOAc.

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Diagnosis | Corrective Action |

| Stalled Reaction | Reaction stops at ~50% conversion. | Surface Passivation: The iron surface is coated with oxides. Add a fresh aliquot of HCl (0.1 eq) or 1 eq of |

| Azo Impurities | Orange/Red side products observed. | High pH / Low Proton Source: The condensation of Nitroso and Amine intermediates is favored under basic conditions. Ensure sufficient water/ethanol ratio and maintain slight acidity during the initial phase. |

| Emulsions | Workup layers do not separate. | Iron Colloids: The iron sludge is not fully precipitated. Filter through Celite again or add brine to the aqueous layer to increase ionic strength. |

Workup Workflow Diagram

The following diagram illustrates the critical separation of the iron waste stream from the pharmaceutical intermediate.

Figure 2: Optimized workup procedure to manage iron waste.

References

-

Béchamp Reduction History & Scope

-

Iron/HCl Reduction Protocols

-

Synthesis of Pyran-Ether Intermediates (Kinase Inhibitors)

-

Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[6] Journal of Medicinal Chemistry, 49(22), 6465-6488.[6] (Demonstrates stability of 4-THP ether in synthetic routes).

-

Source:

-

-

Substrate Data

-

4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9).[7]

-

Source:

-

Sources

- 1. 5 Steps for Effective Removal of Iron from Water [alantech.in]

- 2. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 3. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. srict.in [srict.in]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

Optimized Synthesis and Pharmaceutical Applications of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Abstract

This guide outlines the synthesis, handling, and application of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS: 898289-39-9), a critical intermediate for introducing the tetrahydropyran (THP) ether pharmacophore. In modern drug discovery, particularly within kinase inhibitor development, the THP moiety serves as a superior bioisostere for phenyl or cyclohexyl rings, offering reduced lipophilicity (

Introduction: The "Solubility Scaffold"

Poor aqueous solubility remains a primary cause of attrition in drug development. The tetrahydropyran-4-yloxy group has emerged as a privileged motif to address this challenge. Unlike the morpholine ring, which can introduce basicity and liability to hERG channel inhibition, the THP ether is neutral, metabolically robust, and lowers the overall lipophilicity of the parent molecule.

4-(2-Nitrophenoxy)tetrahydro-2H-pyran acts as the essential precursor to this motif. Its ortho-substitution pattern is particularly valuable for synthesizing:

-

Benzoxazinones: Via cyclization with carbonyl sources.

-

Kinase Inhibitors: Where the ether oxygen mimics the hinge-binding H-bond acceptor or solvent-front interactions.

-

Proteolysis Targeting Chimeras (PROTACs): As a stable linker attachment point.

Key Chemical Properties

| Property | Data |

| CAS Number | 898289-39-9 |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| Appearance | Pale yellow solid / Crystalline powder |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Hazard Profile | Irritant; Precursor (1-fluoro-2-nitrobenzene) is a skin sensitizer. |

Synthetic Workflow (The "Make")

The synthesis relies on a regioselective

Diagram: Synthesis Pathway

Caption: Two-step synthesis of the active aniline scaffold via SnAr etherification and nitro reduction.

Protocol 1: Scalable Synthesis via

Objective: Synthesize 10g of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran.

Reagents:

-

Tetrahydropyran-4-ol (1.2 equiv)

-

1-Fluoro-2-nitrobenzene (1.0 equiv) [Caution: Skin Sensitizer]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask, suspend

(powdered) in DMF (10 volumes) under -

Activation: Add Tetrahydropyran-4-ol dropwise. Stir at room temperature for 15 minutes to facilitate deprotonation/surface interaction.

-

Addition: Cool the mixture to 0°C. Add 1-Fluoro-2-nitrobenzene dropwise over 20 minutes. Note: Exothermic reaction.

-

Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The fluoride is a superior leaving group to chloride in

, ensuring faster kinetics at lower temperatures. -

Quench: Pour the reaction mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Self-Validation Check:

-

LC-MS: Look for

. -

NMR: The THP C4-proton typically appears as a multiplet around

4.6–4.8 ppm.

Downstream Application (The "Use")

The nitro group serves as a "mask" for the aniline, preventing oxidation or side reactions during early-stage synthesis. The reduction yields 4-(2-aminophenoxy)tetrahydro-2H-pyran , a versatile nucleophile.

Protocol 2: Chemoselective Reduction

Method A: Catalytic Hydrogenation (Standard)

-

Conditions: 10% Pd/C (5 wt%),

balloon, Methanol, RT, 2 hours. -

Pros: Cleanest workup (filtration).[2]

-

Cons: Cannot be used if the molecule contains other reducible groups (alkenes, halides).

Method B: Iron-Ammonium Chloride (Chemoselective)

-

Conditions: Fe powder (5 equiv),

(aq), Ethanol, Reflux, 1 hour. -

Pros: Tolerates halogens (Cl, Br, I) and nitriles elsewhere on the scaffold.

-

Protocol:

-

Dissolve nitro-intermediate in EtOH:Water (4:1).

-

Add

and Fe powder. -

Heat to reflux.[3] The reaction turns rust-brown.

-

Filter hot through Celite to remove iron sludge.

-

Concentrate filtrate to obtain the aniline.

-

Case Study: Kinase Inhibitor Design

Scenario: A drug discovery team is optimizing a quinazoline-based EGFR inhibitor. The lead compound (containing a phenyl ether) suffers from poor metabolic stability (

Solution: "Scaffold Hopping" to the THP-ether.

Diagram: Pharmacophore Optimization

Caption: Strategic replacement of aromatic rings with THP ethers to improve physicochemical properties.

Application Protocol:

-

Urea Formation: React the reduced aniline (4-(2-aminophenoxy)THP) with an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) in DCM.

-

Result: A urea-linked kinase inhibitor analog with enhanced water solubility compared to the diphenyl ether parent.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream use:

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 254 nm (Nitro aromatic) and 210 nm.

-

-

Storage: Store the nitro-intermediate at room temperature (stable). Store the aniline product at -20°C under Argon (oxidation sensitive).

References

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017. Link

-

Process for preparing 4-aminotetrahydropyran compound. Google Patents (US7365215B2). Link

-

Tetrahydropyran synthesis and functionalization. Organic Chemistry Portal. Link

-

Nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent context). Wikipedia. Link[4]

-

Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas (Urea application). McGill University eScholarship. Link

Sources

Application Notes & Protocols for the Synthesis of 4-(2-Aminophenoxy)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(2-aminophenoxy)tetrahydro-2H-pyran, a critical building block in the development of various pharmaceutical agents, most notably the anticoagulant drug Rivaroxaban.[1][2][3][4] We present a detailed, field-proven protocol based on the Mitsunobu reaction followed by nitro group reduction. The rationale behind key experimental choices, in-depth characterization methods, and essential safety protocols are discussed to ensure reproducibility and high-purity outcomes suitable for drug synthesis workflows.

Introduction and Strategic Overview

The synthesis of aryl ethers is a cornerstone of medicinal chemistry. 4-(2-Aminophenoxy)tetrahydro-2H-pyran incorporates both an aryl ether linkage and a primary aromatic amine, functionalities that make it a versatile scaffold for constructing complex drug molecules. Its integration into the structure of Rivaroxaban highlights its importance in modern medicine.[5]

The primary challenge in synthesizing this molecule lies in the formation of the ether bond between the phenolic oxygen of a 2-aminophenol precursor and the C4 position of the tetrahydropyran ring. Two principal strategies are commonly considered for this transformation:

-

Williamson Ether Synthesis: This classical SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a leaving group on an electrophilic partner.[6][7][8] While atom-economical, this method often requires strongly basic conditions that may not be compatible with other sensitive functional groups. The leaving group would need to be installed on the tetrahydropyran ring, for instance, as a tosylate or halide.

-

Mitsunobu Reaction: This powerful and versatile reaction enables the formation of ethers from alcohols and acidic nucleophiles (like phenols) under mild, neutral conditions.[9][10][11] It proceeds via the activation of the alcohol's hydroxyl group using a combination of an azodicarboxylate (e.g., DIAD) and triphenylphosphine (PPh₃).[12][13] Although it generates stoichiometric byproducts, its mild conditions and high reliability make it an excellent choice for complex substrates.

For this guide, we will focus on a robust two-step sequence employing the Mitsunobu reaction, chosen for its mild conditions and high functional group tolerance. The strategy involves:

-

Etherification: Coupling of tetrahydro-2H-pyran-4-ol with 2-nitrophenol. The nitro group serves as a stable precursor to the desired amine, preventing unwanted side reactions.

-

Reduction: Conversion of the nitro intermediate to the target 4-(2-aminophenoxy)tetrahydro-2H-pyran via catalytic hydrogenation.

This strategic approach is outlined in the workflow below.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).[13] This species activates the hydroxyl group of tetrahydro-2H-pyran-4-ol, converting it into a good leaving group. The deprotonated 2-nitrophenol then acts as the nucleophile, attacking the activated carbon in an SN2 fashion to form the desired ether.[10] DIAD is chosen over the more traditional DEAD due to its reduced shock sensitivity and safer handling profile. The slow, controlled addition of DIAD is critical to manage the exothermicity of the reaction and prevent the formation of undesired side products.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 2-Nitrophenol | 139.11 | 10.0 | 1.0 | 1.39 g |

| Tetrahydro-2H-pyran-4-ol | 102.13 | 12.0 | 1.2 | 1.23 g |

| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 1.5 | 3.93 g |

| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 15.0 | 1.5 | 2.95 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 50 mL |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-nitrophenol (1.39 g, 10.0 mmol), tetrahydro-2H-pyran-4-ol (1.23 g, 12.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

-

Add anhydrous tetrahydrofuran (THF, 50 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Using a syringe pump for precise control, add diisopropyl azodicarboxylate (DIAD, 2.95 mL, 15.0 mmol) dropwise to the cooled solution over a period of 30 minutes. Note: The reaction is exothermic; maintain the internal temperature below 5 °C. A color change to a deep orange or red is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

The crude residue contains the desired product along with byproducts (triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate). To purify, dissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.

-

Perform column chromatography using a gradient elution, starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-(2-nitrophenoxy)tetrahydro-2H-pyran as a pale yellow oil or solid. (Expected yield: 75-85%).

Protocol 2.2: Reduction of the Nitro Group to Synthesize 4-(2-Aminophenoxy)tetrahydro-2H-pyran

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas in a polar protic solvent like ethanol, which facilitates the dissolution of the substrate and the product. The reaction is typically quantitative, and the only byproduct is water, simplifying the purification process.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 4-(2-Nitrophenoxy)tetrahydro-2H-pyran | 223.22 | 8.0 | 1.0 | 1.79 g |

| 10% Palladium on Carbon (Pd/C) | - | - | ~5 mol% | ~90 mg |

| Ethanol (EtOH) | - | - | - | 40 mL |

| Hydrogen Gas (H₂) | 2.02 | - | Excess | Balloon pressure |

Procedure:

-

To a hydrogenation flask, add 4-(2-nitrophenoxy)tetrahydro-2H-pyran (1.79 g, 8.0 mmol) and ethanol (40 mL).

-

Carefully add 10% Pd/C (90 mg) to the solution under a gentle stream of nitrogen. Caution: Pd/C is flammable in the presence of air and solvents.

-

Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity.

-

If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield 4-(2-aminophenoxy)tetrahydro-2H-pyran as an off-white or light brown solid. (Expected yield: 90-98%).

Characterization and Quality Control

Validation of the final product's identity and purity is paramount for its use in subsequent drug synthesis steps.

| Analysis | Expected Results for 4-(2-aminophenoxy)tetrahydro-2H-pyran |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.70-6.90 (m, 4H, Ar-H), 4.45 (m, 1H, O-CH-pyran), 3.95 (m, 2H, pyran), 3.80 (br s, 2H, -NH₂), 3.60 (m, 2H, pyran), 2.05 (m, 2H, pyran), 1.80 (m, 2H, pyran). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.2, 141.5, 122.0, 119.5, 116.0, 115.8, 70.1, 65.5, 32.5. |

| Mass Spec. (ESI+) | Calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.1181; Found: 194.1179. |

| HPLC Purity | >98% (detection at 254 nm). |

| Appearance | Off-white to light brown solid. |

Mechanistic Visualization

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| Reagent | Primary Hazards | Handling Precautions |

| 2-Nitrophenol | Toxic, Irritant, Combustible | Avoid inhalation and skin contact. Store away from oxidizing agents. |

| DIAD | Toxic, Irritant, Potential Sensitizer | Handle with care, avoid heat and shock. Always add dropwise to cooled solutions. |

| Triphenylphosphine | Irritant | Avoid creating dust. Handle in a ventilated area. |

| Palladium on Carbon | Flammable Solid (Pyrophoric) | Handle wet or under an inert atmosphere. Never add to a flammable solvent in the presence of air.[14] |

| Hydrogen Gas | Extremely Flammable | Use in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment. |

| Tetrahydrofuran (THF) | Flammable Liquid, Peroxide Former | Use anhydrous grade. Check for peroxides before use, especially if distilling.[15] |

References

-

BYJU'S. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Taylor & Francis Online. (1989). A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Synthetic Communications, 19(7-8), 1157-1161. [Link]

- Generic Safety Data Sheet Information. (n.d.). Based on general chemical safety principles. A specific SDS should be consulted for each chemical.

-

MDPI. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 19(11), 18837-18855. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

YouTube - Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

-

Semantic Scholar. (n.d.). An Improved and Practical Synthesis of Rivaroxaban. [Link]

-

Arborpharm. (2025). Rivaroxaban Derivatives. [Link]

-

Figshare. (n.d.). Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H. [Link]

-

ResearchGate. (n.d.). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. [Link]

-

Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyrans and tetrahydrobenzo[b]pyrans. [Link]

- Google Patents. (2017).

-

PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

-

ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

-

ResearchGate. (2023). An Efficient Synthesis of Rivaroxaban. [Link]

- Google Patents. (2016).

-

Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20160194309A1 - A Process For The Preparation Of Rivaroxaban - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. byjus.com [byjus.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene

Introduction and Significance

Aryl ethers are a cornerstone structural motif in a vast array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1] The ether linkage serves as a robust, chemically stable linker that is resistant to hydrolysis, acting as a hydrogen-bond acceptor but not a donor.[1] This property is highly valuable in drug design for optimizing pharmacokinetic profiles according to frameworks like Lipinski's rule of five.[1]

The target molecule, 2-(tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene, incorporates three key functionalities: an electron-deficient nitro-aromatic ring, a stable ether linkage, and a saturated tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve solubility and metabolic stability. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming C-O bonds.[2] We will delve into the mechanistic rationale behind reagent selection and procedural steps to empower researchers to successfully and safely execute this transformation.

Mechanistic Rationale and Reagent Selection

The etherification of 2-nitrophenol with 4-bromotetrahydropyran is achieved through the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding the role of each component is critical for optimizing the reaction and mitigating potential side reactions.

The SN2 Pathway: The reaction is initiated by the deprotonation of the alcohol (2-nitrophenol) to form a more potent nucleophile, the corresponding phenoxide.[3][4] This phenoxide then performs a backside attack on the electrophilic carbon of the alkyl halide (4-bromotetrahydropyran), displacing the bromide leaving group in a single, concerted step.[2]

-

Nucleophile (2-Nitrophenol): The phenolic proton of 2-nitrophenol is significantly more acidic than that of phenol itself. The potent electron-withdrawing nature of the ortho-nitro group stabilizes the resulting phenoxide anion through resonance, facilitating its formation. This enhanced acidity allows for the use of a wider range of bases.

-

Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is paramount for irreversibly and quantitatively generating the phenoxide in situ. Sodium hydride (NaH) is an excellent choice for this purpose.[5][6] Its reaction with the phenol is irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture, driving the equilibrium forward.[4][6]

-

Electrophile (4-Bromotetrahydropyran): As a secondary alkyl halide, 4-bromotetrahydropyran is a suitable electrophile for the SN2 reaction.[7][8] However, its secondary nature introduces the possibility of a competing E2 elimination pathway, especially with sterically hindered or strongly basic nucleophiles.[3][5] Careful control of reaction temperature is necessary to favor substitution over elimination.

-

Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions.[9] It possesses a high dielectric constant, which helps to solvate the sodium phenoxide salt, but it does not engage in strong hydrogen bonding. This leaves the phenoxide nucleophile "bare" and highly reactive, accelerating the rate of substitution.[3]

Caption: A two-step overview of the reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 2-Nitrophenol | 88-75-5 | 139.11 | 696 mg | 5.0 | 1.0 |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 240 mg | 6.0 | 1.2 |

| 4-Bromotetrahydropyran | 25637-16-5 | 165.03 | 908 mg | 5.5 | 1.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | - |

| Saturated NaCl solution (Brine) | - | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

-